molecular formula C11H19N3O2 B13542369 Ethyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate CAS No. 1250311-93-3

Ethyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate

Cat. No.: B13542369
CAS No.: 1250311-93-3
M. Wt: 225.29 g/mol
InChI Key: FSIQPCINRBHVHG-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate is a chemical compound that belongs to the class of pyrazole derivatives This compound is known for its unique structure, which includes a pyrazole ring substituted with dimethyl groups and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate typically involves the reaction of ethyl bromoacetate with primary amines in the presence of an oxidizing agent such as phenacyl . The reaction conditions often include a solvent like ethanol or methanol and a catalyst to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness. Industrial production may also include additional steps for quality control and ensuring the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve appropriate solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both an ethyl ester and a methylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1250311-93-3

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

ethyl 3-(3,5-dimethylpyrazol-1-yl)-2-(methylamino)propanoate

InChI

InChI=1S/C11H19N3O2/c1-5-16-11(15)10(12-4)7-14-9(3)6-8(2)13-14/h6,10,12H,5,7H2,1-4H3

InChI Key

FSIQPCINRBHVHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN1C(=CC(=N1)C)C)NC

Origin of Product

United States

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